molecular formula C17H17NO2 B4408381 3-(allyloxy)-N-benzylbenzamide

3-(allyloxy)-N-benzylbenzamide

Cat. No. B4408381
M. Wt: 267.32 g/mol
InChI Key: IONASNYVCRRXFH-UHFFFAOYSA-N
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Description

3-(allyloxy)-N-benzylbenzamide, also known as ABBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ABBA belongs to the class of benzamides and has a molecular formula of C20H19NO2.

Mechanism of Action

The exact mechanism of action of 3-(allyloxy)-N-benzylbenzamide is not fully understood. However, it is believed to act on multiple targets in the cell. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anti-cancer properties. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to the upregulation of certain genes involved in apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of COX-2, which leads to the reduction of inflammation and pain.

Advantages and Limitations for Lab Experiments

3-(allyloxy)-N-benzylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-inflammatory and anti-cancer properties. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-(allyloxy)-N-benzylbenzamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of this compound and its effects on gene expression and cellular signaling pathways. Additionally, further studies are needed to determine the efficacy of this compound in animal models of cancer and inflammation.

Scientific Research Applications

3-(allyloxy)-N-benzylbenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation and pain in animal models of arthritis.

properties

IUPAC Name

N-benzyl-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-11-20-16-10-6-9-15(12-16)17(19)18-13-14-7-4-3-5-8-14/h2-10,12H,1,11,13H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONASNYVCRRXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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